molecular formula C17H23N5O3 B2908096 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methylpiperidine-3-carboxamide CAS No. 1903440-75-4

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methylpiperidine-3-carboxamide

Cat. No.: B2908096
CAS No.: 1903440-75-4
M. Wt: 345.403
InChI Key: PBVAROWSXALHSQ-UHFFFAOYSA-N
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Description

The compound N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methylpiperidine-3-carboxamide features a 1,2,4-oxadiazole core substituted with a 6-ethoxypyridin-3-yl group at position 3 and a methylpiperidine-carboxamide moiety at position 3. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioactivity in medicinal chemistry, while the ethoxypyridine and methylpiperidine groups likely contribute to solubility and target engagement.

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-3-24-14-7-6-12(9-18-14)16-20-15(25-21-16)10-19-17(23)13-5-4-8-22(2)11-13/h6-7,9,13H,3-5,8,10-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVAROWSXALHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3CCCN(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Dual TRPA1/TRPV1 Antagonists ()

Compounds 46–51 share the 1,2,4-oxadiazole scaffold but differ in substituents and biological targets. Key comparisons include:

Compound ID Substituents at Oxadiazole Positions Yield (%) Purity (%) Key Structural Differences vs. Target Compound
46 4-Chlorophenethyl, benzimidazolone 72 99.01 Benzimidazolone replaces methylpiperidine-carboxamide; lacks ethoxypyridine
47 Trifluoromethyl-biphenyl, benzimidazolone 55 99.47 Bulky biphenyl group; no piperidine moiety
49 2-(4-Methylpiperidinyl)-pyridine 59 99.35 Methylpiperidine linked to pyridine instead of oxadiazole
50 Methylpiperidinyl-trifluoromethyl-pyridine 30 99.42 Similar methylpiperidine but with trifluoromethylpyridine

Key Findings :

  • Electron-Withdrawing Groups : Compounds with trifluoromethyl substituents (e.g., 47 , 49–51 ) exhibit higher purity (>99%), suggesting improved synthetic stability .
  • Piperidine Substitution : The methylpiperidine group in the target compound is structurally distinct from 49 and 50 , where it is attached to a pyridine ring rather than the oxadiazole core. This difference may influence solubility and receptor binding .

CB2-Selective Oxadiazolyl-Propionamides ()

Compounds 6a–6e incorporate oxadiazole-propanamide-carbazole hybrids. Comparisons include:

Compound ID Substituents at Oxadiazole Positions Key Structural Differences vs. Target Compound
6a 2-Cyano-4-nitrophenyl, carbazole Carbazole-propanamide replaces methylpiperidine-carboxamide
6b 6-Fluoropyridin-3-yl, carbazole Fluoropyridine vs. ethoxypyridine; carbazole instead of piperidine
6c 6-Bromopyridin-3-yl, carbazole Bromopyridine substituent; bulkier carbazole group

Key Findings :

  • Bioactivity : The carbazole-propanamide group in 6a–6e confers CB2 receptor selectivity, whereas the methylpiperidine-carboxamide in the target compound may favor ion channel modulation (e.g., TRPA1/TRPV1) .

N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide ()

This analog replaces the methylpiperidine-carboxamide with a thiophene-carboxamide.

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